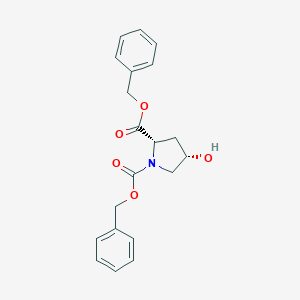

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKMBFDLCAZWCR-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544854 | |

| Record name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132592-07-5 | |

| Record name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Stereoselective Synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

This guide provides an in-depth exploration of a robust and stereoselective pathway for the synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is designed for researchers and scientists, offering not only a step-by-step protocol but also the underlying scientific principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its rigid pyrrolidine scaffold, coupled with the specific cis-stereochemistry of the hydroxyl and carboxyl groups, makes it an ideal starting material for the creation of conformationally constrained peptide mimics, enzyme inhibitors, and other complex molecular architectures. The dual benzyl protecting groups offer stability during subsequent synthetic transformations and can be selectively removed under well-established conditions, providing versatile handles for further functionalization.

This guide will detail a reliable synthetic route commencing from the commercially available (2S,4S)-4-hydroxy-L-proline, focusing on the strategic protection of the amine and carboxylic acid functionalities while preserving the inherent stereochemistry of the molecule.

Overall Synthetic Strategy

The synthesis of this compound from (2S,4S)-4-hydroxy-L-proline involves a two-step protection strategy. The first step is the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group. This is a critical step to prevent unwanted side reactions in the subsequent esterification. The second step is the esterification of the carboxylic acid with a benzyl group. This sequence is chosen to ensure high yields and avoid potential complications such as intramolecular cyclization or racemization.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Cbz-(2S,4S)-4-hydroxy-L-proline

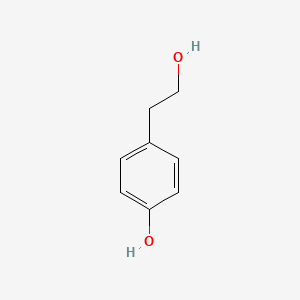

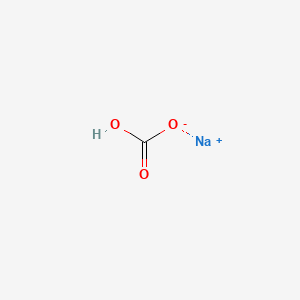

Expertise & Experience: The choice of benzyl chloroformate (Cbz-Cl) as the protecting group for the amine is deliberate. The Cbz group is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, a mild and efficient deprotection method. The use of sodium bicarbonate as a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus maintaining a suitable pH for the reaction to proceed and preventing the degradation of the starting material. A mixed solvent system of water and dioxane is employed to ensure the solubility of both the amino acid and the benzyl chloroformate.

Protocol:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (76.3 mmol) of (2S,4S)-4-hydroxy-L-proline in 100 mL of a 1:1 mixture of water and dioxane.

-

To the solution, add 19.2 g (228.8 mmol) of sodium bicarbonate in portions with stirring.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 14.4 mL (100.0 mmol) of benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) with a few drops of acetic acid.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 2 M HCl.

-

Extract the product with 3 x 75 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(2S,4S)-4-hydroxy-L-proline as a white solid.

| Parameter | Value |

| Starting Material | (2S,4S)-4-hydroxy-L-proline |

| Reagents | Benzyl chloroformate, Sodium bicarbonate |

| Solvent | Water/Dioxane (1:1) |

| Reaction Time | 12-16 hours |

| Typical Yield | 90-95% |

Step 2: Synthesis of this compound

Expertise & Experience: The esterification of the carboxylic acid is achieved using benzyl bromide in the presence of a mild base, potassium carbonate. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to dissolve both the N-protected amino acid and the inorganic base. The reaction is carried out at a slightly elevated temperature to facilitate the nucleophilic substitution. It is important to use anhydrous DMF to prevent the hydrolysis of benzyl bromide.

Protocol:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (37.7 mmol) of N-Cbz-(2S,4S)-4-hydroxy-L-proline in 100 mL of anhydrous dimethylformamide (DMF).

-

Add 7.8 g (56.5 mmol) of potassium carbonate to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 5.4 mL (45.2 mmol) of benzyl bromide dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC using a mobile phase of ethyl acetate:hexane (1:3).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-water.

-

Extract the product with 3 x 100 mL of ethyl acetate.

-

Combine the organic layers and wash with 2 x 100 mL of water and 1 x 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10% to 30%) to afford this compound as a colorless oil or a white low-melting solid.

| Parameter | Value |

| Starting Material | N-Cbz-(2S,4S)-4-hydroxy-L-proline |

| Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-85% |

Mechanistic Insights

The synthesis relies on two fundamental and well-understood reactions in organic chemistry: nucleophilic acyl substitution for the N-protection and nucleophilic substitution for the O-benzylation.

Caption: Simplified mechanistic representation of the key reaction steps.

In the first step, the lone pair of electrons on the nitrogen atom of the proline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion results in the formation of the stable carbamate linkage.

In the second step, the carboxylate anion, generated by the deprotonation of the carboxylic acid with potassium carbonate, acts as a nucleophile and attacks the benzylic carbon of benzyl bromide in an SN2 fashion. The bromide ion serves as the leaving group, yielding the desired benzyl ester.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable chiral intermediate for their drug discovery and development programs. The stereochemical integrity of the starting material is maintained throughout the synthesis, ensuring the production of the desired enantiomerically pure product.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a key chiral intermediate in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research. As a derivative of hydroxyproline, a non-essential amino acid, its rigid pyrrolidine ring and defined stereochemistry at the C2 and C4 positions make it an invaluable scaffold for the construction of novel therapeutics. The presence of the hydroxyl group offers a strategic point for further functionalization, while the dibenzyl ester protecting groups provide a balance of stability and reactivity, crucial for multi-step synthetic pathways. This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental methodologies for its characterization. Understanding these properties is paramount for researchers and drug development professionals to effectively utilize this molecule in the design and synthesis of next-generation pharmaceuticals.

Molecular and Structural Attributes

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Herein, we detail the key structural and molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₅ | Inferred from structure |

| Molecular Weight | 355.39 g/mol | Inferred from structure |

| IUPAC Name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | N/A |

| CAS Number | Not available for this specific stereoisomer. The (2S,4R) isomer has CAS 13500-53-3.[1] | N/A |

| Canonical SMILES | C1OCC2=CC=CC=C2)O">C@HC(=O)OCC3=CC=CC=C3 | N/A |

Thermal and Physical Properties

Melting Point

A sharp melting point is a hallmark of a pure crystalline solid.[2][3] For a compound of this nature, a crystalline solid form is expected. The melting point of the related compound, (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, is reported to be in the range of 80-85°C.[4] It is anticipated that the dibenzyl ester would exhibit a different, likely higher, melting point due to increased molecular weight and potential for different crystal packing.

The determination of a melting point is a fundamental technique in organic chemistry to assess purity.[2][5]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[6]

-

Heating: The sample is heated at a controlled rate, typically with a rapid initial heating to approach the expected melting point, followed by a slower rate of 1-2°C per minute near the melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. A narrow range of less than 2°C is indicative of high purity.[3][6]

Caption: Workflow for Melting Point Determination.

Boiling Point

Due to the compound's relatively high molecular weight and polarity, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. The predicted boiling point for a related methyl ester, (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, is 422.8±45.0°C at 760 mmHg.[7]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[8] The presence of two benzyl esters suggests that this compound will be soluble in a range of organic solvents and have low solubility in aqueous solutions.

Predicted Solubility

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Moderate Solubility: Methanol, Ethanol.

-

Low Solubility: Water, Hexanes.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for preclinical development.[8]

-

Sample Preparation: An excess of the solid compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Caption: Thermodynamic Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10] For this compound, the following characteristic signals are expected in the ¹H and ¹³C NMR spectra.

-

¹H NMR:

-

Aromatic protons of the two benzyl groups would appear in the range of δ 7.2-7.4 ppm.

-

The benzylic protons (-CH₂-) would likely appear as two distinct singlets or AB quartets around δ 5.0-5.3 ppm.

-

The protons on the pyrrolidine ring would exhibit complex splitting patterns in the upfield region (δ 2.0-4.5 ppm) due to diastereotopicity and coupling. The proton at C4 bearing the hydroxyl group would be a key diagnostic signal.

-

-

¹³C NMR:

-

Carbonyl carbons of the two ester groups would be observed in the range of δ 170-175 ppm.

-

Aromatic carbons would appear between δ 127-137 ppm.

-

The benzylic carbons would be found around δ 66-68 ppm.

-

The carbons of the pyrrolidine ring would resonate in the range of δ 35-75 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1740 cm⁻¹ (strong): C=O stretching of the two ester groups.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic rings.

-

~1200-1000 cm⁻¹: C-O stretching of the esters and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable method.

-

Expected Molecular Ion: [M+H]⁺ at m/z 356.14, [M+Na]⁺ at m/z 378.12.

-

Key Fragmentation Patterns: Loss of a benzyl group (C₇H₇, 91 Da), loss of a benzyloxycarbonyl group (C₈H₇O₂, 135 Da), and cleavages within the pyrrolidine ring.

Chemical Stability and Reactivity

The stability of this compound is a crucial consideration for its storage and handling, as well as for its application in synthesis.

-

Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light and moisture). The benzyl ester protecting groups are generally stable to a wide range of reagents.

-

Reactivity:

-

The hydroxyl group at the C4 position is a key site for further chemical modification, such as acylation, alkylation, or oxidation.

-

The benzyl esters can be deprotected under hydrogenolysis conditions (H₂, Pd/C), which is a common strategy in the final stages of a synthesis to unmask the carboxylic acid and alcohol functionalities.

-

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its key physicochemical properties, including its molecular and structural attributes, thermal and physical characteristics, solubility profile, and spectroscopic signatures. While specific experimental data for this particular stereoisomer is limited, this guide has leveraged data from closely related analogs and established experimental protocols to provide a robust framework for its characterization and utilization. A thorough understanding and experimental determination of these properties are essential for any researcher or drug development professional seeking to harness the synthetic utility of this valuable chiral intermediate.

References

- Poggliani, L., & Piriou, F. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Al-Hayaly, L. J. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. mt.com [mt.com]

- 4. echemi.com [echemi.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate [myskinrecipes.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a cornerstone scaffold in the design of a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its three-dimensional structure, which allows for the precise spatial arrangement of functional groups, a critical factor in optimizing interactions with biological targets.[3] Among the vast landscape of pyrrolidine-based structures, those bearing stereogenic centers are of paramount importance, as the pharmacological activity of a chiral drug is often confined to a single enantiomer.[4]

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS Number: 13500-53-3) is a key chiral building block that provides a rigid and stereochemically defined framework for the synthesis of complex molecular architectures.[5] Derived from the naturally occurring amino acid cis-4-hydroxy-L-proline, this compound offers multiple points for diversification, making it an invaluable intermediate in the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this important chiral intermediate, offering field-proven insights for its effective utilization in drug discovery and development programs.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into synthetic workflows.

| Property | Value |

| CAS Number | 13500-53-3 |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Molecular Weight | 355.39 g/mol |

| Appearance | White to off-white solid (typical) |

| Stereochemistry | (2S, 4S) |

The dibenzyl protection of both the nitrogen and the carboxylic acid serves to mask their reactivity, allowing for selective transformations at other positions of the pyrrolidine ring. The benzyl groups can be readily removed under standard hydrogenolysis conditions, providing a facile route to the free amine and carboxylic acid functionalities when required.

A Representative Diastereoselective Synthesis Protocol

The synthesis of this compound commences with the commercially available and enantiomerically pure cis-4-hydroxy-L-proline. The following protocol is a representative, self-validating procedure derived from established methodologies for the protection of amino acids.

Step 1: N-Protection with Benzyloxycarbonyl (Cbz) Group

The initial step involves the protection of the secondary amine of cis-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent unwanted side reactions in the subsequent esterification.

Reaction:

Caption: N-protection of cis-4-hydroxy-L-proline.

Methodology:

-

Dissolve cis-4-hydroxy-L-proline (1.0 equiv) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 equiv) to the solution.

-

Slowly add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), acidify the reaction mixture with a suitable acid (e.g., HCl) to pH 2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected product.

Causality: The use of a biphasic solvent system (dioxane/water) with a base (sodium bicarbonate) facilitates the Schotten-Baumann reaction conditions, ensuring efficient acylation of the amine by benzyl chloroformate while minimizing hydrolysis of the reagent.

Step 2: O-Benzylation of the Carboxylic Acid

The subsequent step is the esterification of the carboxylic acid with a benzyl group.

Reaction:

Caption: O-benzylation of the N-protected intermediate.

Methodology:

-

Dissolve the N-Cbz protected intermediate (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (1.5 equiv) to the solution.

-

Add benzyl bromide (1.2 equiv) and stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality: The use of a polar aprotic solvent like DMF and a mild base such as potassium carbonate facilitates the SN2 reaction between the carboxylate anion and benzyl bromide, leading to the formation of the benzyl ester with minimal side reactions.

Spectroscopic Characterization

The structural integrity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques. The following are representative data based on similar structures:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 10H, Ar-H), 5.20-5.05 (m, 4H, 2 x PhCH₂), 4.55-4.45 (m, 1H), 4.40-4.30 (m, 1H), 3.70-3.55 (m, 2H), 2.40-2.25 (m, 1H), 2.15-2.00 (m, 1H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 155.0, 136.5, 135.8, 128.8, 128.7, 128.5, 128.3, 128.1, 127.9, 69.5, 67.8, 67.2, 58.0, 56.5, 38.5.

-

Mass Spectrometry (ESI+): m/z 356.1 [M+H]⁺, 378.1 [M+Na]⁺.

Strategic Applications in Drug Discovery

The (2S,4S)-4-hydroxypyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a key component in a variety of therapeutic agents. The dibenzyl protected form is a versatile intermediate that allows for further synthetic manipulations.

As a Chiral Building Block for Novel Scaffolds

The hydroxyl group at the C4 position provides a handle for further functionalization, such as etherification, esterification, or displacement reactions, allowing for the introduction of diverse substituents to probe the chemical space around a biological target. The defined stereochemistry at the C2 and C4 positions is crucial for ensuring the enantiomeric purity of the final drug candidates, which often translates to improved efficacy and a better safety profile.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Derivatives of the cis-4-hydroxypyrrolidine scaffold have been explored as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target for the treatment of type 2 diabetes. The pyrrolidine ring mimics the proline residue of the natural substrate, while the substituents can be optimized to enhance binding affinity and selectivity.

Caption: General workflow for the synthesis of DPP-IV inhibitors.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules with potential therapeutic applications. Its synthesis from readily available cis-4-hydroxy-L-proline is straightforward, and its protected functional groups allow for a wide range of synthetic transformations. For researchers and scientists in the field of drug discovery, a thorough understanding of the synthesis and strategic application of this intermediate can significantly accelerate the development of novel drug candidates with improved pharmacological profiles.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ([Link])

-

The Importance of Chiral Intermediates in Modern Drug Development. ([Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ([Link])

-

N-Cbz-cis-4-Hydroxy-L-proline methyl ester | C14H17NO5 | CID 688413 - PubChem. ([Link])

- This compound CAS 13500-53-3.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. ([Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. ([Link])

Sources

- 1. echemi.com [echemi.com]

- 2. N-Cbz-cis-4-Hydroxy-L-proline methyl ester | C14H17NO5 | CID 688413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of L-proline benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound - Creative Peptides [creative-peptides.com]

structure elucidation of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

An In-Depth Technical Guide to the Structure Elucidation of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its conformational rigidity and the presence of multiple stereocenters allow for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. The title compound, this compound, is a valuable chiral building block used in the synthesis of complex molecules, including peptidomimetics and therapeutic agents.[1]

The challenge in its synthesis and application lies in the unambiguous confirmation of its structure, specifically the cis relative stereochemistry between the substituents at the C2 and C4 positions, and the absolute (S,S) configuration at these chiral centers. A failure to rigorously confirm the stereochemistry can lead to the synthesis of an incorrect diastereomer or enantiomer, profoundly impacting its biological efficacy and safety profile.

Part 1: Foundational Analysis - Confirming Molecular Formula and Core Framework

Before delving into complex stereochemical analysis, the foundational identity of the compound—its molecular formula and basic carbon-hydrogen framework—must be established. High-Resolution Mass Spectrometry (HRMS) and one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this initial phase.

High-Resolution Mass Spectrometry (HRMS)

The Causality of Choice: HRMS is selected over standard mass spectrometry for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is sufficient to determine a unique elemental composition, thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass.

An Electrospray Ionization (ESI) source is typically employed as it is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺.

Expected Outcome for C₂₀H₂₁NO₅:

-

Molecular Weight: 355.38 g/mol

-

Calculated Exact Mass: 355.14197 Da

-

Observed [M+H]⁺: ~356.1492 Da

A measured mass within a narrow tolerance (e.g., ±0.002 Da) of the calculated value provides high confidence in the molecular formula.

1D NMR Spectroscopy: ¹H and ¹³C NMR

The Causality of Choice: ¹H and ¹³C NMR provide the fundamental blueprint of the molecule's structure. ¹H NMR reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and multiplicity (J-coupling to neighboring protons). ¹³C NMR, often acquired with proton decoupling, shows the number of unique carbon environments.

Data Presentation: Expected 1D NMR Signals

The following table summarizes the anticipated signals for the target compound. The chemical shifts are indicative and can vary based on solvent and concentration.

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Pyrrolidine H2 | ~4.5 | dd | ~58-60 |

| Pyrrolidine H3α, H3β | ~2.2, ~2.5 | m | ~37-39 |

| Pyrrolidine H4 | ~4.4 | m | ~69-71 |

| Pyrrolidine H5α, H5β | ~3.6, ~3.8 | m | ~54-56 |

| N-Cbz CH₂ | ~5.1 | s (AB system) | ~67 |

| N-Cbz C=O | - | - | ~155 |

| N-Cbz Aromatic | ~7.3 | m | ~127-136 |

| C2-Bn CH₂ | ~5.2 | s (AB system) | ~68 |

| C2-Bn C=O | - | - | ~172 |

| C2-Bn Aromatic | ~7.3 | m | ~128-135 |

Note: The benzylic CH₂ protons of the Cbz and Benzyl ester groups are diastereotopic and may appear as two doublets (an AB quartet) rather than a simple singlet, especially at higher field strengths.[2]

Part 2: Assembling the Puzzle - 2D NMR for Unambiguous Connectivity

While 1D NMR provides the pieces, two-dimensional (2D) NMR experiments reveal how they connect. A suite of experiments (COSY, HSQC, HMBC) is used to build the molecular structure bond by bond.

Workflow for 2D NMR Analysis

The logical flow of 2D NMR experiments is designed for maximum efficiency in solving the structure.

Caption: Workflow for establishing molecular connectivity using 2D NMR.

Key Experiments and Their Rationale

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] For the pyrrolidine ring, COSY is indispensable for tracing the proton network from H2 -> H3 -> H4 -> H5, confirming the integrity of the five-membered ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached (¹JCH).[3][4] This is the most effective way to assign the ¹³C signals for all protonated carbons, marrying the information from the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the complete structure. HMBC reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), crucially including correlations to quaternary (non-protonated) carbons like carbonyls and substituted aromatic carbons.[5][6]

Key HMBC Correlations for Structure Confirmation:

-

N-Cbz group: Correlation from the N-Cbz CH₂ protons (~5.1 ppm) to the N-Cbz carbonyl carbon (~155 ppm) and the Cbz aromatic carbons. This confirms the attachment of the benzyloxycarbonyl group to the nitrogen.

-

C2-Benzyl ester: Correlation from the C2-Bn CH₂ protons (~5.2 ppm) to the C2-Bn carbonyl carbon (~172 ppm). Crucially, a correlation from the pyrrolidine H2 proton (~4.5 ppm) to this same carbonyl carbon confirms the ester is at the C2 position.

-

Hydroxyl group: While not directly observed, the position of the hydroxyl group at C4 is confirmed by the distinct chemical shifts of H4 and C4, which are significantly downfield due to the electron-withdrawing effect of the oxygen atom.

Caption: Key HMBC correlations confirming protecting group placement.

Part 3: Defining 3D Space - Stereochemical Elucidation

With the covalent structure established, the final and most critical phase is to determine the three-dimensional arrangement of the atoms.

Relative Stereochemistry: NOE Spectroscopy

The Causality of Choice: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, not through-bond. An NOE is observed between protons that are close in space (< 5 Å), regardless of their J-coupling. A 2D NOESY (or ROESY) experiment is the definitive method for determining the relative stereochemistry of the pyrrolidine ring.

For a cis-(2S,4S) configuration, the protons at C2 and C4 (H2 and H4) are on the same face of the five-membered ring. Therefore, a distinct NOE cross-peak is expected between H2 and H4. In the corresponding trans isomer, these protons would be on opposite faces of the ring and too far apart to produce an NOE.

Expected NOE for cis Isomer:

-

A clear cross-peak between the H2 signal (~4.5 ppm) and the H4 signal (~4.4 ppm).

-

Absence of this cross-peak would strongly suggest the trans isomer.

Caption: Diagnostic NOE correlation for the cis stereoisomer.

Absolute Stereochemistry: The Definitive Proof

While NMR can confirm the cis relative stereochemistry, it cannot distinguish between the (2S,4S) enantiomer and its (2R,4R) mirror image. For this, chiroptical methods or X-ray crystallography are required.

Option A: Chiroptical Methods Optical rotation (measurement of [α]D) provides an initial check. A non-zero value confirms the sample is chiral and not a racemic mixture. Comparison to a literature value for a known standard can provide evidence for the absolute configuration. However, this is only reliable if an authenticated standard is available. Electronic Circular Dichroism (ECD) provides more structural information and can be compared to computationally predicted spectra to assign the absolute configuration.[7][8]

Option B: Single-Crystal X-ray Crystallography The Causality of Choice: This is the unequivocal, "gold standard" method for determining both the relative and absolute stereochemistry of a crystalline compound.[9] It provides a complete 3D molecular structure with high-precision bond lengths and angles.

Protocol and Validation:

-

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal suitable for diffraction.[9] This involves slowly precipitating the compound from a supersaturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the resulting diffraction pattern is collected.[10]

-

Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined.

-

Absolute Configuration Assignment: For chiral molecules, the analysis of anomalous dispersion effects allows for the determination of the absolute structure. The result is typically reported as the Flack parameter. A Flack parameter value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 indicates the inverted structure.[9]

A successful crystal structure provides an unambiguous visual and data-driven confirmation of the (2S,4S) configuration.

Experimental Protocols

Protocol 1: HMBC Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥500 MHz recommended). Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

-

Set the spectral width in the ¹H dimension to cover all proton signals (~10-12 ppm).

-

Set the spectral width in the ¹³C dimension to cover all carbon signals (~0-200 ppm).

-

The crucial parameter is the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) which determines the correlations that will be observed.

-

Acquire a sufficient number of scans per increment to achieve adequate signal-to-noise.

-

-

Processing: Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform. Phase correct the spectrum and reference it to the residual solvent signal.

Conclusion: An Integrated and Self-Validating Strategy

The is a systematic process where each analytical technique provides a specific and crucial piece of information. HRMS confirms the elemental formula. 1D and 2D NMR experiments work in concert to build the covalent framework and establish connectivity. NOESY provides definitive evidence for the cis relative stereochemistry. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous proof of the absolute (S,S) configuration. By following this logical and multi-faceted approach, researchers can have the highest degree of confidence in the structure of their chiral building blocks, ensuring the integrity and success of their synthetic endeavors.

References

-

Title: Comprehensive chiroptical study of proline-containing diamide compounds. Source: PubMed URL: [Link]

-

Title: Synthesis, Chiroptical Properties, and Configurational Assignment of Fulleroproline Derivatives and Peptides. Source: Journal of the American Chemical Society URL: [Link]

-

Title: 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. Source: RSC Publishing URL: [Link]

-

Title: Synthesis, chiroptical properties, and configurational assignment of fulleroproline derivatives and peptides. Source: I.R.I.S. Institutional Research Information System URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI URL: [Link]

-

Title: X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Source: MDPI URL: [Link]

-

Title: A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Source: UiTM Institutional Repository URL: [Link]

-

Title: Getting to know the nitrogen next door: HNMBC measurements of amino sugars. Source: PubMed URL: [Link]

-

Title: Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Source: ACS Omega URL: [Link]

-

Title: 2D- NMR what is the different between COSY and HSQC?? Source: ResearchGate URL: [Link]

-

Title: A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Source: Tetrahedron Letters URL: [Link]

-

Title: X-Ray Crystallography of Chemical Compounds. Source: PMC - National Institutes of Health URL: [Link]

-

Title: X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Source: ResearchGate URL: [Link]

-

Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Source: YouTube URL: [Link]

-

Title: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Source: Human Metabolome Database URL: [Link]

-

Title: 7) Common 2D (COSY, HSQC, HMBC). Source: SDSU NMR Facility – Department of Chemistry URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. Getting to know the nitrogen next door: HNMBC measurements of amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comprehensive chiroptical study of proline-containing diamide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry. The unique stereochemistry of the cis-4-hydroxyproline core imparts specific conformational constraints that are valuable in the design of peptidomimetics and other complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in synthetic applications.

Due to the limited availability of published experimental spectra for this specific dibenzyl-protected derivative, this guide will present a detailed, predicted spectroscopic profile. These predictions are grounded in the well-documented spectral characteristics of closely related analogs, such as N-Cbz-L-hydroxyproline, its methyl and benzyl esters, and other protected proline derivatives. The causality behind experimental choices for spectroscopic analysis is also elucidated to provide a comprehensive and practical resource.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound features a pyrrolidine ring with a cis relationship between the carboxylate at C2 and the hydroxyl group at C4. The nitrogen atom is protected with a carbobenzyloxy (Cbz) group, and the carboxylic acid is esterified with a benzyl group. This specific arrangement of functional groups and stereocenters gives rise to a distinct and interpretable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the pyrrolidine ring protons, the benzylic protons of the protecting groups, and the aromatic protons. Due to the conformational rigidity of the pyrrolidine ring and the presence of the bulky Cbz group, hindered rotation around the N-C(O) amide bond may lead to the observation of rotamers, which would manifest as a doubling of some signals. The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| Aromatic-H (Cbz & Benzyl Ester) | 7.25 - 7.40 | multiplet | - | The ten protons of the two phenyl groups will appear as a complex multiplet in the typical aromatic region. |

| Benzylic-CH₂ (Cbz) | ~5.15 | singlet or AB quartet | - (or ~12 Hz if AB) | These two protons are diastereotopic due to the chiral center at C2, and may appear as two doublets (an AB quartet) or a broad singlet depending on the solvent and temperature. |

| Benzylic-CH₂ (Benzyl Ester) | ~5.20 | singlet or AB quartet | - (or ~12 Hz if AB) | Similar to the Cbz benzylic protons, these are also diastereotopic and may show complex splitting. |

| H-2 (Pyrrolidine) | 4.40 - 4.50 | doublet of doublets | ~8, ~4 | This proton is adjacent to a stereocenter and coupled to the two diastereotopic protons at C3. |

| H-4 (Pyrrolidine) | 4.35 - 4.45 | broad multiplet | - | This proton is coupled to the hydroxyl proton and the two protons at C3 and C5. Its broadness may be due to exchange with the hydroxyl proton. |

| H-5 (Pyrrolidine) | 3.60 - 3.75 | multiplet | - | These two diastereotopic protons are part of the N-CH₂ moiety of the pyrrolidine ring and will show complex coupling with H-4 and each other. |

| H-3 (Pyrrolidine) | 2.10 - 2.30 and 1.90 - 2.05 | multiplet | - | These two diastereotopic protons are coupled to H-2, H-4, and each other, resulting in complex multiplets. |

| OH | 2.5 - 3.5 | broad singlet | - | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It will likely appear as a broad signal that disappears upon D₂O exchange. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=O (Carbamate) | 154 - 156 | The carbamate carbonyl carbon is typically found in this region. |

| C=O (Ester) | 171 - 173 | The ester carbonyl carbon is generally more deshielded than the carbamate carbonyl. |

| Aromatic-C (Cbz & Benzyl Ester) | 127 - 137 | The carbons of the two phenyl rings will give rise to multiple signals in this range. The quaternary carbons will be weaker. |

| Benzylic-CH₂ (Cbz) | 67 - 68 | The benzylic carbon of the Cbz group is characteristic. |

| Benzylic-CH₂ (Benzyl Ester) | 66 - 67 | The benzylic carbon of the benzyl ester is in a similar environment to the Cbz benzylic carbon. |

| C-4 (Pyrrolidine) | 69 - 71 | This carbon is attached to the hydroxyl group, leading to a downfield shift. |

| C-2 (Pyrrolidine) | 58 - 60 | The C-2 carbon, attached to the nitrogen and the ester group, is also significantly deshielded. |

| C-5 (Pyrrolidine) | 53 - 55 | The C-5 carbon, adjacent to the nitrogen, is found in this typical range for pyrrolidine rings. |

| C-3 (Pyrrolidine) | 38 - 40 | This methylene carbon of the pyrrolidine ring is the most upfield of the ring carbons. |

Experimental Protocol for NMR Spectroscopy

Rationale for Experimental Choices: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good solubilizing properties and relatively clean spectral window. The addition of a small amount of deuterated methanol (CD₃OD) or performing a D₂O shake can help in identifying exchangeable protons like the hydroxyl proton. A standard NMR spectrometer operating at 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets of the pyrrolidine ring protons.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The OH signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

2D NMR (Optional but Recommended):

-

To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3300 - 3500 | Broad, Medium | Hydroxyl group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Phenyl groups |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Pyrrolidine and benzylic CH₂ |

| C=O Stretch (Carbamate) | ~1700 | Strong | Cbz protecting group |

| C=O Stretch (Ester) | ~1740 | Strong | Benzyl ester |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Phenyl groups |

| C-O Stretch | 1000 - 1300 | Strong | Ester and hydroxyl groups |

Rationale for Interpretation: The two carbonyl groups (carbamate and ester) are expected to show strong absorptions in the range of 1700-1750 cm⁻¹. The exact positions can help distinguish them, with the ester carbonyl typically appearing at a slightly higher wavenumber. The broad O-H stretch is a clear indicator of the hydroxyl group.

Experimental Protocol for FT-IR Spectroscopy

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid samples, as it requires minimal sample preparation. The traditional KBr pellet method is also a viable option.

Step-by-Step Methodology (ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₂₀H₂₁NO₅

-

Molecular Weight: 355.39 g/mol

-

Expected [M+H]⁺: m/z 356.14

-

Expected [M+Na]⁺: m/z 378.12

Expected Fragmentation Pattern: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for N-Cbz protected amino acid esters include the loss of the benzyl group (C₇H₇, 91 Da) and the loss of the Cbz group (C₈H₇O₂, 135 Da).

Experimental Protocol for Mass Spectrometry

Rationale for Experimental Choices: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like ESI is ideal for obtaining an accurate mass of the molecular ion, which can confirm the elemental composition.

Step-by-Step Methodology (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Visualization of the Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging data from structurally similar molecules, we have established a reliable framework for the identification and characterization of this important chiral building block. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in their synthetic and analytical endeavors. The application of the described spectroscopic methods will ensure the structural integrity and purity of this compound, which is crucial for its successful application in drug discovery and development.

References

- This guide has synthesized information from general principles of organic spectroscopy and data from analogous compounds found in chemical databases and scientific literature. For specific examples of spectroscopic data for related proline derivatives, researchers are encouraged to consult chemical supplier databases and peer-reviewed publications on the synthesis of hydroxyproline analogs.

A Researcher's Guide to (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Navigating Availability, Synthesis, and Application

For the discerning researcher in drug development and complex organic synthesis, the selection of chiral building blocks is a critical decision that dictates the stereochemical outcome and ultimate success of a synthetic campaign. Among these, protected hydroxyproline derivatives serve as invaluable scaffolds. This guide provides an in-depth technical overview of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate , a specific and somewhat elusive diastereomer of the more common (2S,4R) variant.

This document moves beyond a simple catalog listing to offer practical, field-proven insights into the commercial availability, stereoselective synthesis, quality control, and strategic application of this reagent. The content herein is structured to empower you, the researcher, to make informed decisions when sourcing or synthesizing this compound for your specific research needs.

The Stereochemical Imperative: Understanding the (2S,4S) Configuration

The pyrrolidine ring, a privileged scaffold in medicinal chemistry, can adopt various conformations. The stereochemistry at the C2 and C4 positions of a 4-hydroxypyrrolidine derivative significantly influences its three-dimensional structure and, consequently, its utility as a chiral auxiliary or a component of a pharmacologically active molecule. The cis configuration of the hydroxyl group relative to the carboxyl group at C2 in the (2S,4S) isomer imparts distinct conformational constraints compared to the trans-(2S,4R) isomer. This seemingly subtle difference can have profound impacts on the biological activity and pharmacokinetic properties of the final compound.

Commercial Availability: A Landscape of Scarcity and Specificity

A thorough survey of the chemical supplier landscape reveals that this compound is not as ubiquitously available as its (2S,4R) counterpart. While many major suppliers prominently list the trans isomer, the cis isomer is offered by a more select group of vendors specializing in complex amino acids and peptide chemistry.

Creative Peptides is one supplier that explicitly lists This compound as a research chemical.[1] Researchers are advised to directly inquire about the availability of a certificate of analysis (CoA) to verify purity and stereochemical integrity prior to purchase.

It is crucial for researchers to exercise diligence when sourcing this compound. The prevalence of the (2S,4R) isomer in search results and supplier catalogs can lead to inadvertent procurement of the wrong diastereomer. Always verify the CAS number and stereochemical descriptor.

Table 1: Comparison of Commercially Available Hydroxyproline Derivatives

| Compound Name | Stereochemistry | Common Protecting Groups | Notes |

| Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2S,4S) - cis | N-Cbz, 2-Benzyl ester | Less common, offered by specialty suppliers. |

| Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2S,4R) - trans | N-Cbz, 2-Benzyl ester | Widely available from major chemical suppliers. |

| 1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2S,4S) - cis | N-Cbz, 2-Methyl ester | An alternative starting material with orthogonal ester protection.[2] |

| 1-tert-butyl 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2S,4R) - trans | N-Boc, 2-Benzyl ester | A common building block in peptide synthesis.[3] |

Synthetic Routes: Accessing the (2S,4S) Scaffold

For research groups with synthetic capabilities, or in cases where commercial supply is limited, chemical synthesis provides a viable route to this compound. The most common and stereochemically reliable approach involves the inversion of the C4 hydroxyl group of a readily available (2S,4R) precursor.

A key transformation in this synthetic sequence is the Mitsunobu reaction , which proceeds with a clean inversion of stereochemistry.[4][5] This powerful reaction allows for the conversion of the C4 hydroxyl group to a suitable leaving group and subsequent displacement with a nucleophile, effectively inverting the stereocenter.

Figure 1: A generalized synthetic workflow for the preparation of the target (2S,4S) compound from a (2S,4R) precursor, highlighting the key Mitsunobu inversion step.

Experimental Protocol: Stereochemical Inversion via Mitsunobu Reaction

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.

-

Activation of the Hydroxyl Group: To a solution of (2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Nucleophilic Addition: To this mixture, add a solution of a suitable nucleophile, such as p-nitrobenzoic acid (1.5 eq), in anhydrous THF.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the (2S,4S)-4-(p-nitrobenzoyloxy) intermediate.

-

Hydrolysis: The purified intermediate is then subjected to saponification (e.g., using lithium hydroxide in a THF/water mixture) to hydrolyze both the methyl ester and the p-nitrobenzoyl ester, yielding (2S,4S)-N-Boc-4-hydroxyproline.

-

Final Protection Steps: The resulting acid can then be subjected to N-deprotection and subsequent protection with a Cbz group, followed by benzylation of the carboxylic acid to afford the final target compound, this compound.

Quality Control and Analysis: Ensuring Stereochemical Purity

Given the potential for diastereomeric impurities, rigorous analytical characterization is paramount.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers. A validated chiral HPLC method is essential to confirm the stereochemical purity of both in-house synthesized and commercially procured material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy can help distinguish between the cis and trans isomers. The coupling constants and chemical shifts of the pyrrolidine ring protons, particularly those at C2, C4, and C5, will differ between the two diastereomers.

-

Optical Rotation: Measurement of the specific rotation can provide an initial indication of stereochemical integrity, although it is not sufficient on its own to confirm diastereomeric purity.

Figure 2: A logical workflow for ensuring the quality of this compound before its application in synthesis.

Applications in Drug Development and Peptide Chemistry

The (2S,4S)-4-hydroxyproline scaffold is a valuable component in the design of peptidomimetics and other complex molecular architectures. The cis orientation of the hydroxyl group can be exploited to:

-

Induce Specific Peptide Conformations: Incorporation of this residue into a peptide backbone can force a specific turn or secondary structure, which can be crucial for binding to a biological target.

-

Serve as a Chiral Handle for Further Functionalization: The hydroxyl group can be further modified to introduce other functionalities, such as fluorescent labels, cross-linking agents, or pharmacophoric groups.

-

Improve Pharmacokinetic Properties: The introduction of the polar hydroxyl group can modulate the solubility and metabolic stability of a drug candidate.

Conclusion and Future Outlook

This compound is a specialized yet highly valuable chiral building block for researchers in medicinal chemistry and organic synthesis. While its commercial availability is more limited than its trans diastereomer, it can be sourced from specialized suppliers or synthesized in-house via established stereoinvertive methods. The key to successfully utilizing this reagent lies in rigorous quality control to ensure stereochemical purity. As the demand for more complex and stereochemically defined drug candidates continues to grow, the importance of such precisely functionalized scaffolds will undoubtedly increase.

References

-

National Institutes of Health (NIH). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved from [Link]

- Google Patents. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.

-

Kumar, U. K. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(36), 5132-5135. Retrieved from [Link]

-

ResearchGate. Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Retrieved from [Link]

-

ACS Publications. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved from [Link]

Sources

- 1. This compound - Creative Peptides [creative-peptides.com]

- 2. echemi.com [echemi.com]

- 3. (2S,4R)-2-Benzyl 1-tert-butyl 4-hydroxypyrrolidine-1,2-dic… [cymitquimica.com]

- 4. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

molecular weight of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

An In-Depth Technical Guide to (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Properties, Characterization, and Application

Introduction: The Role of Chiral Scaffolds in Modern Drug Discovery

In the landscape of pharmaceutical development, the precise control of three-dimensional molecular architecture is paramount. Chiral molecules, particularly enantiomerically pure building blocks, are the cornerstones upon which many modern therapeutics are built. This compound stands out as a valuable synthetic intermediate, belonging to the class of substituted proline analogues. Its rigid pyrrolidine core, adorned with specific stereochemistry and versatile functional handles (a hydroxyl group and two carboxylates protected as benzyl esters), makes it a highly sought-after scaffold.

This guide provides a detailed technical overview of this compound, focusing on its core physicochemical properties, a robust workflow for its analytical characterization, and its significance for researchers and scientists in drug development. The methodologies described herein are designed to ensure scientific integrity through self-validating protocols, grounded in authoritative data.

Physicochemical Properties and Structural Data

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. The molecular weight, derived from its chemical formula, is a critical parameter for nearly all experimental calculations, from reaction stoichiometry to solution preparation.

This compound is a derivative of cis-4-hydroxy-L-proline. The nitrogen at position 1 and the carboxylic acid at position 2 are both protected with benzyl groups, rendering the molecule suitable for further chemical modification at the hydroxyl group or for use in peptide coupling reactions after selective deprotection.

Data Summary Table

For ease of reference, the key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight (M.W.) | 355.4 g/mol | [1] |

| Molecular Formula | C₂₀H₂₁NO₅ | [2] |

| CAS Number | 132592-07-5 | [1] |

| Common Synonyms | Cbz-aHyp-OBn; 1,2-dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | [1] |

| Stereochemistry | (2S,4S) | [1] |

| Primary Application | Chiral building block for organic synthesis, particularly in pharmaceutical development. | [2] |

Experimental Workflow: A Self-Validating Protocol for Compound Characterization

Logical Workflow for Analytical Characterization

The following diagram illustrates the logical flow for the comprehensive characterization of the title compound.

Caption: Analytical workflow for the characterization of the title compound.

Detailed Step-by-Step Methodology

Objective: To confirm the molecular weight, structure, and purity of a supplied batch of this compound.

1. Mass Spectrometry (MS) for Molecular Weight Verification

-

Rationale: This is the most direct method to confirm the molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) provides both retention time data (an initial purity check) and mass data.

-

Protocol:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Inject 1-5 µL of the diluted solution into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source operating in positive ion mode.

-

Expected Result: Observe the mass spectrum for the protonated molecular ion [M+H]⁺ at m/z 356.4 and potentially the sodium adduct [M+Na]⁺ at m/z 378.4. The presence of this peak confirms the molecular weight.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Rationale: NMR provides unambiguous structural information by mapping the chemical environment of ¹H and ¹³C nuclei. It is the gold standard for confirming the compound's covalent structure and identifying organic impurities.

-

Protocol:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of aromatic protons (from benzyl groups), the pyrrolidine ring protons, and the hydroxyl proton.

-

Acquire a ¹³C NMR spectrum. Confirm the number of unique carbon atoms, including the carbonyl carbons of the esters, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

-

Expected Result: The spectra should be consistent with the known structure of this compound and free of significant impurity signals.

-

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: HPLC is a high-resolution separation technique used to quantify the purity of a compound. By using a chiral stationary phase, it can also resolve and quantify stereoisomers, which is critical for a chiral building block.

-

Protocol:

-

Develop a suitable HPLC method using a chiral column (e.g., a polysaccharide-based column like Chiralpak®).

-

The mobile phase will typically be a mixture of hexane/isopropanol or a similar non-polar/polar system.

-

Prepare a sample solution at ~0.5 mg/mL in the mobile phase.

-

Inject the sample and monitor the elution profile using a UV detector (typically at 254 nm for the benzyl groups).

-

Expected Result: A single major peak should be observed, with an area percentage >95% (or as per the required specification). The absence of a peak corresponding to the (2R,4R) or other diastereomers confirms stereochemical purity.

-

Conclusion and Future Directions

This compound, with a molecular weight of 355.4 g/mol , is a well-defined and highly valuable chiral intermediate.[1] Its utility in the synthesis of complex, biologically active molecules is well-established, particularly in constructing peptidomimetics and other potential drug candidates where precise stereochemical control is non-negotiable.[2] The robust analytical workflow detailed in this guide provides the necessary framework for researchers to confidently verify the quality of this critical reagent, ensuring the integrity and reproducibility of their scientific endeavors. As drug discovery continues to demand molecules of increasing complexity and specificity, the role of such well-characterized chiral building blocks will only grow in importance.

References

-

MySkinRecipes. (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Available at: [Link]

Sources

The Multifaceted Therapeutic Potential of Hydroxypyrrolidine Derivatives: A Technical Guide for Drug Discovery

Foreword

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, gracing the core structure of numerous natural products and synthetic compounds with profound biological activities. The introduction of hydroxyl groups to this versatile framework gives rise to hydroxypyrrolidine derivatives, a class of molecules that has garnered significant attention for its diverse therapeutic potential. Their structural resemblance to monosaccharides and amino acids allows them to interact with a wide array of biological targets, leading to a spectrum of activities that are of paramount interest to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core biological activities of hydroxypyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to unveil their therapeutic promise.

Glycosidase Inhibition: A Sweet Spot for Therapeutic Intervention

Glycosidases are a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their involvement in a myriad of physiological and pathological processes, including digestion, lysosomal catabolism, and viral glycoprotein processing, makes them attractive targets for therapeutic intervention.[1] Hydroxypyrrolidine derivatives, particularly polyhydroxylated ones, are potent and selective glycosidase inhibitors due to their structural similarity to the natural substrates of these enzymes.[1]

Mechanism of Action: Mimicking the Transition State

The inhibitory prowess of many hydroxypyrrolidine derivatives stems from their ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases.[1] The protonated nitrogen atom in the pyrrolidine ring at physiological pH mimics the oxocarbenium ion-like transition state, leading to tight binding to the enzyme's active site and subsequent competitive inhibition.

Caption: Competitive inhibition of glycosidase by a hydroxypyrrolidine derivative.

Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of hydroxypyrrolidine derivatives against different glycosidases are dictated by the number, configuration, and substitution of the hydroxyl groups on the pyrrolidine ring.

-

Stereochemistry of Hydroxyl Groups: The spatial arrangement of hydroxyl groups is critical for mimicking the stereochemistry of the natural sugar substrate.

-

Substitution on the Nitrogen Atom: N-alkylation can influence the basicity of the nitrogen and its interaction with the active site residues, often modulating the inhibitory activity and selectivity.

-

Additional Substituents: The presence of other functional groups can provide additional interactions with the enzyme, enhancing binding affinity. For instance, a 4-methoxy analogue of a pyrrolidine derivative showed noteworthy inhibitory activity against α-amylase and α-glucosidase.[2]

Data Presentation: Glycosidase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of selected hydroxypyrrolidine derivatives against α-amylase and α-glucosidase.

| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| 3g | α-amylase | 26.24 | Acarbose | 5.50 |

| 3a | α-amylase | 36.32 | Metformin | 25.31 |

| 3g | α-glucosidase | 18.04 | Acarbose | - |

| 3f | α-glucosidase | 27.51 | Metformin | - |

| 3d | α-glucosidase | 29.38 | - | - |

| 3e | α-glucosidase | 28.55 | - | - |

| Acarbose | α-glucosidase | 5.8 | - | - |

Data sourced from multiple studies.[2][3]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay